Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
Description
Properties
Molecular Formula |
C5H6KNO3S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
potassium;2-(4-oxoazetidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
OQZADDHVKONYOP-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC1=O)SCC(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
β-Lactam Ring Construction via Staudinger Reaction
- The β-lactam ring (azetidin-2-one) is typically synthesized through the Staudinger reaction , a [2+2] cycloaddition between an imine and a ketene. This method is favored due to its versatility and the ability to introduce diverse substituents at the C-4 position of the β-lactam ring.
- The imine precursors are formed by condensation of appropriate aldehydes with amines, often catalyzed by acid, yielding Schiff bases.
- The ketene is generated in situ from acid chlorides or other precursors.
- The β-lactam ring forms by cycloaddition between the imine and ketene, producing the 4-oxoazetidin-2-one structure essential for the compound.
Typical Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | Aldehyde + amine, ethanol, catalytic acid | Room temperature, 1–2 hours |
| Staudinger β-lactam synthesis | Imine + ketene (from acid chloride), base | Low temperature to moderate (0–25 °C), inert atmosphere |
| Sulfanylacetate coupling | Thiol intermediate + haloacetate, base | Polar aprotic solvent (e.g., DMF), room temp |
| Salt formation | Acid + KOH or K2CO3 | Aqueous solution, neutralization |
| Purification | Crystallization, column chromatography | Solvent systems vary (ethyl acetate, hexane) |
Research Discoveries and Optimization
- Studies have optimized the Staudinger reaction for β-lactams with various substituents to enhance yields and stereoselectivity.
- Replacement of acetoxy groups in azetidinone derivatives with sulfur-containing nucleophiles has been explored to improve biological activity and stability.
- Potassium salts of β-lactam derivatives have been shown to have improved solubility and bioavailability, making the potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate a valuable intermediate or pharmaceutical candidate.
- Analytical methods such as HPLC-MS/MS have been developed for precise quantification and characterization of these β-lactam derivatives at sub-nanomolar levels.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Outcome/Product |
|---|---|---|---|
| 1. Imine formation | Aldehyde + amine | Condensation | Schiff base (imine) |
| 2. β-Lactam ring synthesis | Imine + ketene (from acid chloride) | Staudinger cycloaddition | 4-oxoazetidin-2-one (β-lactam) |
| 3. Sulfanylacetate linkage | β-Lactam thiol + haloacetate | Nucleophilic substitution | 2-((4-oxoazetidin-2-yl)thio)acetic acid |
| 4. Potassium salt formation | Acid + KOH or K2CO3 | Neutralization | This compound |
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 4-oxoazetidin-2-yl group to a corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Crystallographic Data
- Magnesium complexes of sulfanyl acetates (e.g., Mg(H₂O)₆₂) exhibit hydrogen-bonded networks and ionic interactions, highlighting the carboxylate group’s role in metal coordination .
Biological Activity
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique azetidine ring structure with a sulfanyl group that may contribute to its biological properties. The compound can be synthesized through various chemical reactions involving thiol and carboxylic acid derivatives.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the thiazolidine-4-one moiety have demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidine derivative | S. aureus | 0.25 µg/mL |
| Azetidine derivative | E. coli | 0.5 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been explored through various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across different lines.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of a related azetidine compound on several cancer cell lines, revealing IC50 values that indicate significant activity:
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.1 |
| PC-3 (Prostate) | 25.9 |
| OVCAR-4 (Ovarian) | 28.7 |
These findings suggest that modifications to the azetidine ring can enhance the compound's efficacy against specific cancer types .
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been investigated. Similar compounds have been reported to exhibit significant anticonvulsant effects in animal models, indicating potential therapeutic applications for epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the azetidine ring and the introduction of various substituents can significantly affect the compound's potency against microbial and cancerous cells.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency against cancer cells |
| Substitution with halogens | Enhanced antimicrobial activity |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Thiol-ene coupling : Reacting azetidinone derivatives with thioglycolic acid or its potassium salt under mild conditions (e.g., methanol solvent, room temperature) to form the sulfanyl-acetate backbone .
- Reductive amination : Similar to the preparation of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, hydrazine hydrate can be used to functionalize intermediates in solvent-free or alcohol-based reflux systems .
Q. Key Reaction Parameters :
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR and IR Spectroscopy : Confirm the presence of the azetidinone ring (C=O stretch at ~1700–1750 cm⁻¹) and sulfanyl-acetate moiety (S–C bond at ~650–750 cm⁻¹) .
- Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure using programs like SHELXL (for refinement) and SHELXS (for solution). Unit cell parameters (e.g., monoclinic , ) are critical for validating molecular geometry .
- Validation Tools : Use CheckCIF to identify crystallographic discrepancies (e.g., bond angle outliers, ADDSYM alerts) .
Q. How is the purity and stability of this compound assessed during storage?
- HPLC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., sharp weight loss near 200°C indicates thermal instability).
- Storage Recommendations : Store in inert atmospheres (-20°C, argon) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, space group assignments) be resolved?
Q. What methodologies optimize synthetic yield while minimizing byproducts?
- Catalytic Systems : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification (e.g., ice-water precipitation) .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound thiophiles) to remove excess thiols post-reaction .
Q. How can computational modeling predict the compound’s stability and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational stability of the azetidinone ring .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with cysteine residues) to rationalize observed bioactivity .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure IC₅₀ values against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to molecular targets (e.g., values for sulfhydryl-containing proteins) .
- Metabolic Profiling : Use liver microsomes to identify phase I/II metabolites (e.g., glucuronidation of the acetate moiety) .
Q. How are supramolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed in crystalline forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
